molecular formula C12H15N5OS B2578807 N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 882749-26-0

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

カタログ番号 B2578807
CAS番号: 882749-26-0
分子量: 277.35
InChIキー: XNESABBZQZZLBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a sulfur-containing compound that has been synthesized using various methods.

科学的研究の応用

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, utilizing 4-chlorophenoxyacetic acid as a precursor. The process involves several steps, including esterification, treatment with hydrazine hydrate, and a ring closure reaction, resulting in compounds with potential anti-bacterial properties against various bacterial strains. One particular derivative, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, exhibited significant anti-bacterial activity, comparable to ciprofloxacin, against S. typhi, K. pneumoniae, and S. aureus. These compounds also showed moderate anti-enzymatic potential against the α-chymotrypsin enzyme and demonstrated less cytotoxicity, indicating potential for therapeutic applications (Siddiqui et al., 2014).

Anticancer Activity

Another strand of research has involved the development of novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, designed as VEGFR-2 inhibitors. These compounds, synthesized and structurally confirmed through various spectroscopic methods, were evaluated for their in vitro anticancer activity against several cancer cell lines, including human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Among these, compounds demonstrated good cytotoxic activity, with particular derivatives showing greater activity as VEGFR-2 inhibitors than the reference drug, dasatinib. Molecular docking revealed that these active derivatives favorably interact with the active site of VEGFR-2, suggesting a promising approach for cancer therapy (Ghorab et al., 2016).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of related compounds, providing insights into their molecular configurations and potential applications. For example, the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide was determined, highlighting the molecular conformation, bond lengths, and angles, which is crucial for understanding the reactivity and interaction of such compounds with biological targets (Cai et al., 2009).

Glutaminase Inhibition for Cancer Therapy

Further investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed their potential as glutaminase inhibitors. This research aimed at identifying more potent inhibitors with improved drug-like properties. A specific analog demonstrated similar potency to BPTES with enhanced solubility and the ability to attenuate the growth of human lymphoma cells in vitro and in mouse models, indicating a viable pathway for cancer treatment (Shukla et al., 2012).

特性

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8-4-5-10(6-9(8)2)13-11(18)7-19-12-14-15-16-17(12)3/h4-6H,7H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNESABBZQZZLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。